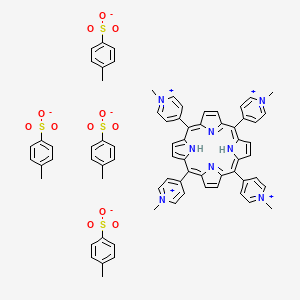

TMPyP4 tosylate

Overview

Description

Mechanism of Action

Target of Action

TMPyP, a type of porphyrin, primarily targets DNA . It is capable of binding to DNA and is used in photodynamic therapy and G-quadruplex stabilization . The DNA-binding property of TMPyP allows it to interact with the genetic material of cells, influencing various DNA-dependent processes .

Mode of Action

TMPyP interacts with its target, DNA, through a highly dynamic process that leads to changes in the DNA’s nanomechanics . TMPyP binding results in the lengthening and softening of double-stranded DNA (dsDNA) . The stability of dsDNA increases at low TMPyP concentrations and then decreases progressively upon increasing TMPyP concentration . TMPyP binding also increases the contour length of single-stranded DNA (ssDNA) .

Biochemical Pathways

TMPyP influences DNA nanomechanics across a wide range of TMPyP concentration, mechanical force, NaCl concentration, and pulling rate . The binding of TMPyP to DNA can control a wide array of biomolecular DNA-dependent processes, including replication, transcription, condensation, and repair .

Pharmacokinetics

It is known that tmpyp’s effect on dna nanomechanics is influenced by its concentration . TMPyP demonstrates a complex, tunable nanomechanical response in DNA across wide ranges of TMPyP concentration .

Result of Action

The binding of TMPyP to DNA leads to changes in the DNA’s structure and properties . This can control various DNA-dependent processes, potentially influencing cellular functions . In addition, TMPyP has been shown to have antimicrobial effects, achieving a killing rate of bacteria when used in photodynamic treatment .

Action Environment

The action of TMPyP is influenced by environmental factors such as the concentration of NaCl . The addition of NaCl at high concentration competes with the TMPyP-evoked nanomechanical changes in DNA . Furthermore, TMPyP’s effect on DNA nanomechanics is influenced by its concentration, mechanical force, and pulling rate .

Biochemical Analysis

Biochemical Properties

Tmpyp plays a significant role in biochemical reactions, particularly in its interactions with DNA. Tmpyp binds to double-stranded DNA (dsDNA) through two modes, leading to the elongation and softening of the DNA structure . At low concentrations, Tmpyp increases the stability of dsDNA, while at higher concentrations, it progressively decreases stability . Tmpyp also interacts with G-quadruplex structures, showing high affinity but poor selectivity over duplex structures . These interactions are crucial for its applications in photodynamic therapy and anticancer drug design.

Cellular Effects

Tmpyp influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. By binding to DNA, Tmpyp can affect DNA replication, transcription, and repair processes . Tmpyp’s interaction with G-quadruplex structures can inhibit telomerase activity, which is overexpressed in many cancers . This inhibition can lead to changes in gene expression and cellular metabolism, making Tmpyp a potential candidate for anticancer therapies.

Molecular Mechanism

The molecular mechanism of Tmpyp involves its binding interactions with DNA and other biomolecules. Tmpyp binds to dsDNA, causing lengthening and softening of the DNA structure . This binding can lead to the inhibition or activation of enzymes involved in DNA replication and repair. Tmpyp also interacts with G-quadruplex structures, stabilizing them and inhibiting telomerase activity . These interactions result in changes in gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Tmpyp change over time. Tmpyp’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that Tmpyp binding to DNA is a highly dynamic process, with changes in dsDNA stability observed at different concentrations . Over time, Tmpyp can lead to the progressive destabilization of dsDNA at higher concentrations

Dosage Effects in Animal Models

The effects of Tmpyp vary with different dosages in animal models. At low dosages, Tmpyp can increase the stability of dsDNA and inhibit telomerase activity . At higher dosages, Tmpyp can lead to the progressive destabilization of dsDNA and potential toxic effects . These dosage effects are crucial for determining the therapeutic window and potential adverse effects of Tmpyp in clinical applications.

Metabolic Pathways

Tmpyp is involved in various metabolic pathways, interacting with enzymes and cofactors. Tmpyp’s binding to DNA can influence metabolic flux and metabolite levels, affecting cellular metabolism . The interactions of Tmpyp with G-quadruplex structures can also impact metabolic pathways related to telomerase activity and gene expression . Understanding these metabolic pathways is essential for developing Tmpyp-based therapies.

Transport and Distribution

Tmpyp is transported and distributed within cells and tissues through interactions with transporters and binding proteins. These interactions can influence Tmpyp’s localization and accumulation within specific cellular compartments . The distribution of Tmpyp within cells is important for its therapeutic efficacy and potential side effects.

Subcellular Localization

The subcellular localization of Tmpyp is influenced by targeting signals and post-translational modifications. Tmpyp can be directed to specific compartments or organelles, affecting its activity and function . Understanding the subcellular localization of Tmpyp is crucial for optimizing its therapeutic applications and minimizing potential side effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TMPyP4 tosylate typically involves the reaction of pyridine with pyrrole in the presence of an acid catalyst to form the porphyrin core. This core is then methylated to introduce the N-methyl groups, followed by tosylation to yield the final product . The reaction conditions often include controlled temperatures and specific solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. The final product is purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

TMPyP4 tosylate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different porphyrin derivatives.

Reduction: Reduction reactions can modify the porphyrin ring structure.

Substitution: Substitution reactions can introduce different functional groups onto the porphyrin ring

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include various porphyrin derivatives with altered electronic and structural properties. These derivatives can have different applications in photodynamic therapy and molecular biology .

Scientific Research Applications

TMPyP4 tosylate has a wide range of scientific research applications:

Chemistry: It is used as a photosensitizer in photodynamic therapy and as a stabilizer of nucleic acid secondary structures

Biology: This compound is employed in studies involving DNA and RNA G-quadruplexes, which play crucial roles in gene regulation and stability

Medicine: Its ability to inhibit telomerase makes it a potential candidate for cancer therapy, as telomerase is often upregulated in cancer cells

Industry: This compound is used in the development of diagnostic tools and therapeutic agents

Comparison with Similar Compounds

Similar Compounds

TMPyP2: A structural isomer of TMPyP4 that does not stabilize G-quadruplexes.

N-methyl mesoporphyrin IX: Another porphyrin derivative with similar stabilizing properties.

Porphyrin TmPyP4: Known for its ability to unfold stable G-quadruplexes in RNA.

Uniqueness

TMPyP4 tosylate is unique due to its high specificity for G-quadruplex structures and its dual role as a telomerase inhibitor and acetylcholinesterase inhibitor . This combination of properties makes it a valuable tool in both cancer research and neurological studies .

Biological Activity

TMPyP4 tosylate, chemically known as 5,10,15,20-tetrakis(1-methylpyridinium-4-yl)porphyrin tetra(p-toluenesulfonate), is a cationic porphyrin that exhibits significant biological activity, particularly in the context of cancer therapy and telomere biology. This compound has garnered attention for its ability to inhibit human telomerase, stabilize G-quadruplex structures in nucleic acids, and induce cell death in various cancer cell lines. The following sections will explore its biological activity in detail, supported by research findings and case studies.

Telomerase Inhibition

This compound acts primarily as an inhibitor of human telomerase, an enzyme critical for the maintenance of telomere length in cancer cells. By inhibiting telomerase activity, TMPyP4 leads to telomere shortening, which ultimately results in cellular senescence or apoptosis. Research indicates that concentrations between 1 and 5 μM are effective in inducing these effects across multiple myeloma cell lines, including U266, ARH77, and ARD .

Stabilization of G-Quadruplex Structures

TMPyP4 is known for its ability to stack with G tetrads and stabilize quadruplex DNA structures. This stabilization is crucial because G-quadruplexes are implicated in the regulation of gene expression and are often found at telomeres and oncogenes. The binding affinity of TMPyP4 to G-rich oligonucleotides has been quantified, showing comparable affinities across various sequences, which suggests its potential as a therapeutic agent targeting G-quadruplexes .

Induction of Cell Death

In vitro studies have demonstrated that TMPyP4 induces cell death through mechanisms such as apoptosis and necrosis. For example, it has been shown to significantly reduce cell viability in myeloma cells compared to control treatments. The compound's cytotoxicity is attributed to its interaction with nucleic acids and subsequent disruption of cellular processes .

Case Studies

- Multiple Myeloma Treatment : A study involving three myeloma cell lines treated with TMPyP4 for several weeks reported a marked decrease in viable cell numbers and significant telomere shortening. The study utilized trypan blue exclusion assays to measure cell viability and confirmed the induction of apoptosis through annexin labeling .

- G-Quadruplex Formation : Another study highlighted the role of TMPyP4 in stabilizing G-quadruplex structures within the mTOR pathway, suggesting that this stabilization could lead to enhanced autophagy induction by downregulating mTOR levels .

- Comparative Efficacy : TMPyP4 was compared with cisplatin in terms of anti-tumor effects. The results indicated that TMPyP4 not only inhibited tumor proliferation more effectively but also reduced migration in ALT-positive osteosarcoma cells within an inflammatory microenvironment .

Data Table: Biological Activity Summary

| Biological Activity | Effect | Concentration Range | Cell Lines Tested |

|---|---|---|---|

| Telomerase Inhibition | Induces telomere shortening | 1 - 5 μM | U266, ARH77, ARD |

| G-Quadruplex Stabilization | Enhances gene regulation | Varies | Various G-rich oligonucleotides |

| Induction of Apoptosis | Reduces cell viability | Varies | Myeloma cell lines |

| Comparative Cytotoxicity (vs. Cisplatin) | More effective in ALT-positive cells | 10 μM | Osteosarcoma cells |

Properties

IUPAC Name |

4-methylbenzenesulfonate;5,10,15,20-tetrakis(1-methylpyridin-1-ium-4-yl)-21,23-dihydroporphyrin | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H37N8.4C7H8O3S/c1-49-21-13-29(14-22-49)41-33-5-7-35(45-33)42(30-15-23-50(2)24-16-30)37-9-11-39(47-37)44(32-19-27-52(4)28-20-32)40-12-10-38(48-40)43(36-8-6-34(41)46-36)31-17-25-51(3)26-18-31;4*1-6-2-4-7(5-3-6)11(8,9)10/h5-28H,1-4H3,(H,45,46,47,48);4*2-5H,1H3,(H,8,9,10)/q+3;;;;/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKZFRMNXBLFDNN-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=CC=C(C=C1)S(=O)(=O)[O-].C[N+]1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=[N+](C=C7)C)C8=CC=[N+](C=C8)C)C=C4)C9=CC=[N+](C=C9)C)N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C72H66N8O12S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

38673-65-3 (Parent) | |

| Record name | TMP 1363 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036951721 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

1363.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36951-72-1 | |

| Record name | TMP 1363 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036951721 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

A: TMPyP has been shown to inhibit telomerase activity, likely through its ability to bind to and stabilize G-quadruplex structures found in telomeric DNA. [, ] This stabilization hinders the action of telomerase, an enzyme crucial for maintaining telomere length in cells, making TMPyP a potential target for anti-cancer therapies. []

ANone: The molecular formula of TMPyP is C40H44N8O12S4, and its molecular weight is 937.06 g/mol.

A: TMPyP exhibits distinct absorption bands in the UV-Vis region, with a strong Soret band around 420 nm and weaker Q bands in the 500-600 nm range. [, , , , , ] These bands are sensitive to the environment and can be used to study the binding interactions of TMPyP with other molecules like DNA. [, , , , , , , , ] Additionally, TMPyP exhibits fluorescence and phosphorescence, allowing its use in various fluorescence-based applications. [, ]

A: Both cationic TMPyP and its anionic analogue, TPPS4, undergo photobleaching in seawater upon exposure to high-intensity LED light. [] This photobleaching property makes them suitable candidates for water sterilization in aquaculture, as they degrade over time and minimize the risk of accumulation in the environment. []

A: Yes, TMPyP can be incorporated into various nanomaterials, such as mesoporous silica nanoparticles, graphene oxide, and titania nanosheets, to create hybrid systems with tailored properties. [, , , ] These hybrid systems have shown promise in applications like drug delivery, photodynamic therapy, and sensing. [, , , ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.